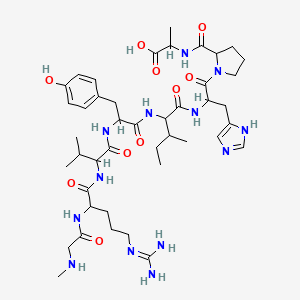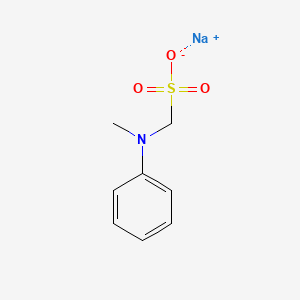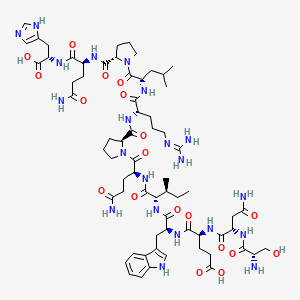![molecular formula C27H34N4O3 B10853275 (3S,6S,9aS)-6-[[(2S)-2-(methylamino)butanoyl]amino]-5-oxo-N,N-diphenyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxamide](/img/structure/B10853275.png)
(3S,6S,9aS)-6-[[(2S)-2-(methylamino)butanoyl]amino]-5-oxo-N,N-diphenyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SM-131 is a small-molecule inhibitor of apoptosis protein 3 (XIAP) inhibitor. It is a synthetic compound designed to mimic the activity of the second mitochondria-derived activator of caspases (Smac) protein, which promotes apoptosis by antagonizing inhibitor of apoptosis proteins (IAPs). SM-131 has shown significant potential in preclinical studies as an anticancer agent due to its ability to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SM-131 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of SM-131 would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SM-131 undergoes various chemical reactions, including:
Oxidation: SM-131 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: SM-131 can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties.
Scientific Research Applications
SM-131 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulation of apoptosis and the role of IAPs in cell death.
Biology: Investigated for its potential to induce apoptosis in various cancer cell lines, making it a valuable compound for cancer research.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that are resistant to conventional therapies.
Mechanism of Action
SM-131 exerts its effects by binding to the baculoviral IAP repeat (BIR) domains of XIAP, thereby preventing XIAP from inhibiting caspases. This interaction promotes the activation of caspases, leading to the induction of apoptosis in cancer cells. The molecular targets of SM-131 include XIAP, cellular IAP 1 (cIAP1), and cellular IAP 2 (cIAP2), which are critical regulators of apoptosis .
Comparison with Similar Compounds
Similar Compounds
SM-122: Another small-molecule XIAP inhibitor with similar apoptotic activity.
SM-164: A potent Smac mimetic with higher affinity for IAPs compared to SM-131.
SM-406: A Smac mimetic that has shown promising results in preclinical cancer models.
Uniqueness of SM-131
SM-131 is unique due to its specific structural modifications that enhance its potency and selectivity for XIAP. Compared to other similar compounds, SM-131 has demonstrated a higher efficacy in inducing apoptosis in certain cancer cell lines, making it a valuable candidate for further development as an anticancer agent .
If you have any further questions or need more details, feel free to ask!
Properties
Molecular Formula |
C27H34N4O3 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(3S,6S,9aS)-6-[[(2S)-2-(methylamino)butanoyl]amino]-5-oxo-N,N-diphenyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxamide |
InChI |
InChI=1S/C27H34N4O3/c1-3-22(28-2)25(32)29-23-16-10-15-21-17-18-24(31(21)26(23)33)27(34)30(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-14,21-24,28H,3,10,15-18H2,1-2H3,(H,29,32)/t21-,22-,23-,24-/m0/s1 |
InChI Key |
MIWHOUGMEANWCH-ZJZGAYNASA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@H]1CCC[C@H]2CC[C@H](N2C1=O)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC |
Canonical SMILES |
CCC(C(=O)NC1CCCC2CCC(N2C1=O)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


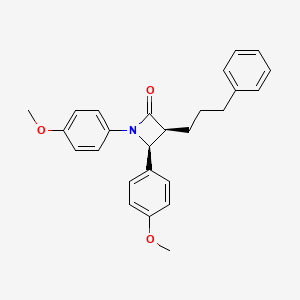
![N-[1-[4-[4-methoxy-2-(4-(111C)methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide](/img/structure/B10853195.png)
![3-{(R)-7-[3-(2-Cyclopropylmethyl-3-methoxy-4-methylcarbamoyl-phenoxy)-propoxy]-8-propyl-chroman-2-yl}-propionic acid](/img/structure/B10853203.png)
![7-[3-(4-Isopropylcarbamoyl-3-methoxy-2-propyl-phenoxy)-propoxy]-8-propyl-chroman-2-carboxylic acid](/img/structure/B10853209.png)
![4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B10853212.png)
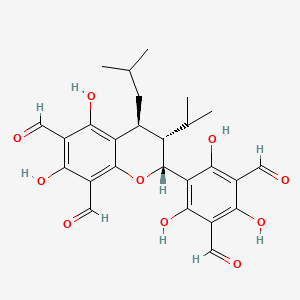
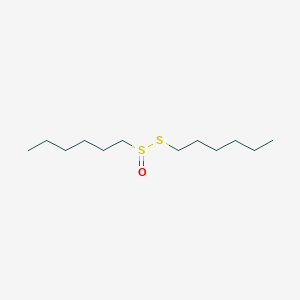
![2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile](/img/structure/B10853236.png)
![[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B10853244.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid](/img/structure/B10853256.png)

